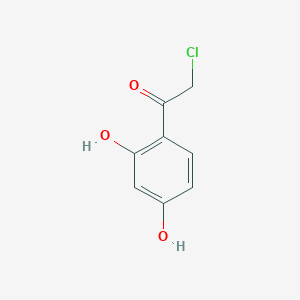

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

概述

描述

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO3 It is known for its unique structure, which includes a chloro group and two hydroxyl groups attached to a phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,4-dihydroxyacetophenone with thionyl chloride, which introduces the chloro group at the alpha position relative to the carbonyl group. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity level .

化学反应分析

Types of Reactions

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as ammonia or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Amines, thiols, or other substituted derivatives.

科学研究应用

Pharmaceutical Research

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone is primarily utilized as a reference material in pharmaceutical research. It serves as a standard for the identification and quantification of related compounds in drug formulations. Its role as an impurity in noradrenaline synthesis highlights its importance in pharmacological studies focused on adrenergic activity and cardiovascular effects.

Analytical Chemistry

In analytical chemistry, this compound is used in the development of chromatographic methods to separate and analyze complex mixtures. Its distinct chemical properties allow researchers to utilize it as a marker for quality control in pharmaceutical products.

Toxicology Studies

Given its toxicological profile, including acute toxicity via ingestion and skin contact, this compound is also studied for its environmental impact and safety measures during handling. Understanding its toxicological effects is crucial for developing safety protocols in laboratories that utilize this compound.

Safety Considerations

The compound is classified as toxic if swallowed (Acute Tox. 3), fatal upon skin contact (Acute Tox. 2), and toxic if inhaled (Acute Tox. 3) . Proper safety data sheets outline necessary precautions:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats should be worn.

- Storage : Store in a cool, dry place away from incompatible substances.

- Disposal : Follow local regulations for hazardous waste disposal.

Case Study 1: Pharmaceutical Impurity Analysis

A study conducted on the synthesis of noradrenaline highlighted the presence of this compound as an impurity. Researchers utilized high-performance liquid chromatography (HPLC) to quantify this impurity in various batches of noradrenaline preparations, illustrating the importance of monitoring impurities for ensuring drug safety and efficacy .

Case Study 2: Toxicological Assessment

Research on the toxicological effects of this compound demonstrated significant acute toxicity levels in animal models. The findings underscored the need for stringent handling protocols and highlighted potential risks associated with exposure during laboratory procedures .

作用机制

The mechanism of action of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and cellular processes, leading to the compound’s observed effects .

相似化合物的比较

Similar Compounds

- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone

- 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

生物活性

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, also known as a derivative of acetophenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been explored for its potential applications in cancer therapy, antimicrobial activity, and antioxidant properties.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 188.59 g/mol. Its structure features a chloro substituent and two hydroxyl groups on the aromatic ring, which are crucial for its biological activity.

1. Anticancer Activity

Recent studies have identified this compound as a promising candidate for cancer treatment. It acts as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and function of numerous client proteins that promote cancer cell growth.

- Mechanism of Action : The compound disrupts the function of Hsp90, leading to the degradation of client proteins that are essential for tumor survival. In vitro evaluations have shown significant anti-proliferative effects against various cancer cell lines with high Hsp90 expression levels .

- Case Study : A docking study revealed that this compound binds effectively to the ATP-binding site of Hsp90, demonstrating a binding affinity comparable to established inhibitors like geldanamycin .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study focusing on its metal complexes showed enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).

- Findings : The metal complexes exhibited significant inhibition zones in agar diffusion tests, indicating that the coordination with metal ions enhances the biological efficacy of the parent compound .

3. Antioxidant Properties

The compound has demonstrated notable antioxidant activity, attributed to the presence of hydroxyl groups which can donate hydrogen atoms to free radicals.

- Research Insights : In vitro assays have shown that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models .

Summary of Research Findings

属性

IUPAC Name |

2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYLMJSVVVYYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368377 | |

| Record name | 2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25015-92-3 | |

| Record name | 2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone?

A1: this compound crystallizes in the monoclinic system with the space group P2 1 /a. [] This information provides insights into the arrangement of molecules within the crystal lattice, which can be crucial for understanding its physical and chemical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。